

Remikiren: A Technical Guide to a Potent Renin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1][2] Developed by Hoffmann-La Roche, it represents a targeted therapeutic approach to hypertension by directly blocking the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[2][3] This document provides an in-depth technical overview of **Remikiren**'s chemical structure, physicochemical and pharmacological properties, and the methodologies used in its evaluation.

Chemical Structure and Identifiers

Remikiren is a complex synthetic molecule. Its structure and key identifiers are summarized below.



Identifier	Value	Source	
IUPAC Name	(2S)-2-[(2R)-2-benzyl-3-(2-methylpropane-2-sulfonyl)propanamido]-N-[(2R,3S,4R)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]-3-(1H-imidazol-4-yl)propanamide	[3]	
CAS Number	126222-34-2	[1][4]	
Molecular Formula	C33H50N4O6S	[1][4][5][6][7]	
Molecular Weight	630.84 g/mol	[4][5][6][7]	
SMILES String	CC(C)(C)S(=O)(=O)C INVALID-LINKC(=O)N INVALID-LINKC(=O)N INVALID-LINKINVALID- LINKO">C@HO		
InChI Key	UXIGZRQVLGFTOU- VQXQMPIVSA-N	[1][5][6]	
Synonyms	Ro 42-5892	[1][9]	

Physicochemical Properties

The physicochemical properties of **Remikiren** influence its absorption, distribution, metabolism, and excretion (ADME) profile.

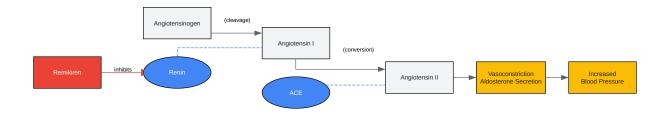


Property	Value	Source
Melting Point	349.84 °C	[4]
Boiling Point	970.2 °C	[4]
Water Solubility	0.0213 mg/mL	[1]
logP	2.42	[1]
pKa (Strongest Acidic)	12.32	[1]
pKa (Strongest Basic)	6.74	[1]
Polar Surface Area	161.48 Ų	[1]
Hydrogen Bond Donors	5	[1]
Hydrogen Bond Acceptors	7	[1]
Rotatable Bond Count	16	[1]

Pharmacological Properties Mechanism of Action

Remikiren is a direct inhibitor of renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I.[10][11] This is the first and rate-limiting step in the reninangiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.[12][13] By inhibiting renin, **Remikiren** effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.[10][11] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[11] In vitro studies have shown **Remikiren** to be a highly potent inhibitor of human renin with an IC50 of 0.7 nM.[2][9][14]





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Remikiren's Mechanism of Action in the RAAS Pathway.

Pharmacokinetics

The pharmacokinetic profile of **Remikiren** has been investigated in various species, including humans.

Parameter	Value	Species	Source
Oral Bioavailability	Low (<6%)	Rat, Dog, Primates	[15][16]
Plasma Clearance	High, approaching hepatic blood flow	Rat, Dog, Primates	[15][16]
Mean Residence Time (IV)	< 1.5 hours	Rat, Dog, Primates	[15][16]
Volume of Distribution (IV)	~70 L	Healthy Humans	
Systemic Plasma Clearance (IV)	~900 mL/min	Healthy Humans	
Time to Peak Plasma Concentration (Oral)	0.25 - 2 hours	Hypertensive Patients	_
Protein Binding	83%	-	[1]



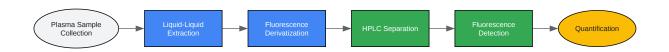
Despite its low oral bioavailability, a small portion of an oral dose is absorbed very rapidly, leading to peak concentrations within minutes in some cases.[15][16] The high plasma clearance is attributed to rapid metabolism and biliary and renal excretion of the unchanged drug.[15]

Pharmacodynamics

Oral administration of **Remikiren** leads to a dose-dependent decrease in plasma renin activity (PRA) and angiotensin I production. This effect can last for more than 12 hours with higher doses. In hypertensive patients, **Remikiren** has been shown to lower blood pressure.[1] Interestingly, while the biochemical effects (inhibition of PRA) are observed, a direct correlation with blood pressure changes is not always consistently found, suggesting a potential role of a 'tissue' compartment in its prolonged antihypertensive effect.[15][16]

Experimental Protocols Quantification of Remikiren in Plasma (HPLC with Fluorescence Derivatization)

While a specific, detailed protocol for **Remikiren** is not publicly available, a general workflow can be outlined based on established methods for similar analyses.[15]



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General workflow for HPLC analysis of **Remikiren**.

Methodology:

- Sample Preparation: Plasma samples are collected and stored appropriately. A liquid-liquid extraction is performed to isolate Remikiren from plasma components.
- Derivatization: The extracted Remikiren is reacted with a fluorescent labeling agent to enhance its detection by a fluorescence detector.



- HPLC Analysis: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). An appropriate mobile phase is used to separate Remikiren from other components.
- Detection and Quantification: The fluorescence of the derivatized Remikiren is measured as
 it elutes from the column. The concentration is determined by comparing the signal to a
 standard curve of known Remikiren concentrations.

Plasma Renin Activity (PRA) Assay

PRA is a key pharmacodynamic marker for renin inhibitors. It is typically measured using an immunoradiometric assay (IRMA) or an enzyme-linked immunosorbent assay (ELISA).[5][15]



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Workflow for a Plasma Renin Activity (PRA) Assay.

Methodology:

- Sample Collection: Blood is collected in tubes containing EDTA to prevent coagulation and inhibit angiotensin-converting enzyme.[5]
- Angiotensin I Generation: The plasma is incubated at 37°C for a specific period to allow the endogenous renin to cleave angiotensinogen, generating angiotensin I.[5]
- Stopping the Reaction: The enzymatic reaction is stopped, typically by cooling the sample.
- Quantification of Angiotensin I: The amount of generated angiotensin I is quantified using a competitive immunoassay (IRMA or ELISA) with antibodies specific to angiotensin I.[5][15]
 The results are expressed as the mass of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/h).[5]

Clinical Trial Protocol in Essential Hypertension

Foundational & Exploratory





The following outlines a typical study design for evaluating the efficacy and safety of **Remikiren** in patients with essential hypertension, based on published clinical trials.[1]

Study Design: Double-blind, randomized, placebo-controlled, crossover or parallel-group study.

Patient Population: Adult patients with a diagnosis of mild to moderate essential hypertension.

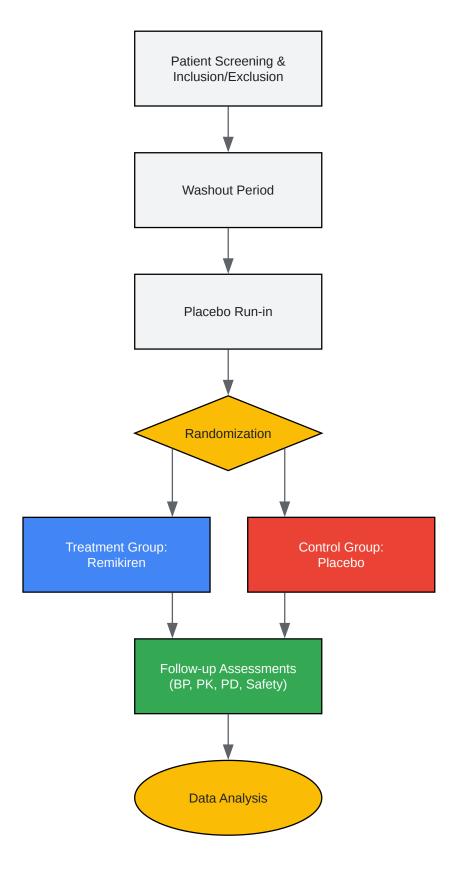
Methodology:

- Washout Period: Patients discontinue their current antihypertensive medications for a specified period (e.g., 3 weeks).[1]
- Placebo Run-in: A single-blind placebo period (e.g., 1 week) is implemented to establish a stable baseline blood pressure.[4]
- Randomization: Patients are randomly assigned to receive either Remikiren (at various doses) or a placebo.
- Treatment Period: Patients receive the assigned treatment for a defined duration (e.g., 8 days).[1][4] In some studies, a diuretic may be added to the treatment regimen to assess synergistic effects.[1]

Assessments:

- Blood Pressure and Heart Rate: Measured at regular intervals throughout the study.
- Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of **Remikiren**.
- Pharmacodynamic Sampling: Blood samples are collected to measure plasma renin activity (PRA) and other biomarkers of the RAAS.
- Safety and Tolerability: Adverse events are monitored and recorded throughout the study.





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Typical Clinical Trial Workflow for Remikiren.



Conclusion

Remikiren is a well-characterized, potent, and specific inhibitor of human renin. Its chemical structure and physicochemical properties have been extensively documented. While its pharmacokinetic profile is marked by low oral bioavailability and high clearance, it demonstrates clear pharmacodynamic effects on the renin-angiotensin-aldosterone system, leading to a reduction in blood pressure. The experimental methodologies for its quantification and the evaluation of its pharmacological effects are based on established analytical and clinical procedures. This technical guide provides a comprehensive overview for researchers and professionals involved in the development of antihypertensive therapies.

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